Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
ETHYL 4-({2-[1-(4-METHOXYPHENYL)-5-OXO-3-(2-THIENYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a methoxyphenyl group, and a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({2-[1-(4-METHOXYPHENYL)-5-OXO-3-(2-THIENYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE typically involves a multi-step process. One common method includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is carried out in an ethanolic solution under ultrasound irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({2-[1-(4-METHOXYPHENYL)-5-OXO-3-(2-THIENYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl and thienylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 4-({2-[1-(4-METHOXYPHENYL)-5-OXO-3-(2-THIENYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-({2-[1-(4-METHOXYPHENYL)-5-OXO-3-(2-THIENYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- 4-HYDROXY-2-QUINOLONES
Uniqueness
ETHYL 4-({2-[1-(4-METHOXYPHENYL)-5-OXO-3-(2-THIENYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. Its combination of a benzoate ester, methoxyphenyl group, and thienylmethyl group sets it apart from other similar compounds.
Properties
Molecular Formula |
C26H25N3O5S2 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H25N3O5S2/c1-3-34-25(32)17-6-8-18(9-7-17)27-23(30)15-22-24(31)29(19-10-12-20(33-2)13-11-19)26(35)28(22)16-21-5-4-14-36-21/h4-14,22H,3,15-16H2,1-2H3,(H,27,30) |
InChI Key |
ZUPZQOSLOZGMLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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